molecular formula C6H9NO6 B555930 DL-Propargylglycine CAS No. 64165-64-6

DL-Propargylglycine

Cat. No.: B555930
CAS No.: 64165-64-6
M. Wt: 191.14 g/mol
InChI Key: UHBYWPGGCSDKFX-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Propargylglycine is a derivative of glycine, characterized by the presence of a propargyl group. It is a racemic mixture of D- and L- isomers of propargylglycine. This compound is known for its role as an irreversible inhibitor of cystathionine γ-lyase, an enzyme involved in the biosynthesis of hydrogen sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Propargylglycine can be synthesized through various methods. One common approach involves the reaction of glycine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline powder .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes condensation, saponification, and hydrolysis steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: DL-Propargylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted glycine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Amino Acid Metabolism

DL-Propargylglycine is extensively used in studies focusing on amino acid metabolism. It helps researchers explore the biochemical pathways that govern cellular functions and the implications for metabolic disorders. By inhibiting CSE, it allows for the examination of how reduced H₂S levels affect cellular metabolism and signaling pathways .

2. Neuroscience

In neuroscience, this compound is utilized to investigate the role of amino acids in neurotransmission. Research indicates that alterations in H₂S levels can influence mood and anxiety disorders. Studies have shown that inhibiting CSE with this compound can lead to changes in neurotransmitter dynamics, providing insights into potential therapeutic approaches for conditions such as depression .

3. Cardiovascular Research

This compound has been shown to have protective effects against myocardial injury induced by chronic intermittent hypoxia (CIH), a condition associated with obstructive sleep apnea. In animal models, it has been observed that administration of this compound reduces oxidative stress and apoptosis in cardiac tissues, suggesting its potential as a therapeutic agent in cardiovascular diseases .

4. Renal Function Studies

Research indicates that this compound can mitigate renal injury associated with hypertension induced by angiotensin II. In rodent models, it has been demonstrated to lower blood pressure and reduce proteinuria while also increasing kidney weight due to enhanced tubular cell proliferation. This suggests a complex interplay between H₂S signaling and renal health .

5. Biochemical Assays

The compound is frequently employed in biochemical assays aimed at measuring enzyme activity. By acting as an inhibitor, this compound aids in identifying enzyme inhibitors and activators, which is crucial for drug discovery processes .

6. Plant Biology

In agricultural research, this compound is used to study the effects of amino acids on plant growth and development. Its application has contributed to advancements in understanding how amino acid modulation can improve crop resilience and yield under stress conditions .

Case Studies

Study FocusFindingsReference
Cardiovascular Injury This compound reduced myocardial injury and oxidative stress in CIH models, improving left ventricular function.
Renal Injury In angiotensin II-infused rats, this compound decreased blood pressure and proteinuria while promoting renal cell proliferation.
Neurotransmission The compound's inhibition of CSE altered neurotransmitter dynamics, suggesting implications for mood disorders.

Mechanism of Action

DL-Propargylglycine exerts its effects primarily by inhibiting the enzyme cystathionine γ-lyase. This enzyme is responsible for the production of hydrogen sulfide from L-cysteine. By inhibiting this enzyme, this compound reduces the levels of endogenous hydrogen sulfide, which has various physiological effects . The inhibition is irreversible, meaning that the enzyme is permanently inactivated once it reacts with this compound .

Comparison with Similar Compounds

    Propargylglycine: The non-racemic form of DL-Propargylglycine.

    L-Propargylglycine: The L-isomer of propargylglycine.

    D-Propargylglycine: The D-isomer of propargylglycine.

Uniqueness: this compound is unique due to its racemic nature, providing a mixture of both D- and L- isomers. This characteristic can influence its biological activity and interactions compared to its individual isomers .

Biological Activity

DL-Propargylglycine (PAG) is a well-known inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the synthesis of hydrogen sulfide (H₂S), which plays a crucial role in various physiological processes. This article explores the biological activity of PAG, highlighting its mechanisms, effects on different biological systems, and implications for therapeutic applications.

PAG acts primarily as an irreversible inhibitor of CSE, which leads to a significant reduction in H₂S production. The inhibition occurs through covalent binding to the enzyme, altering its active site and preventing substrate interaction. While PAG is selective for CSE, it also affects other pyridoxal phosphate-dependent enzymes, such as methionine γ-lyase (MGL) and alanine transaminase (ALT), albeit to a lesser extent .

1. Cardiovascular System

Research has demonstrated that PAG can protect against myocardial injury induced by chronic intermittent hypoxia (CIH), a condition commonly associated with obstructive sleep apnea. In studies involving Sprague-Dawley rats, PAG administration resulted in improved left ventricular function and reduced oxidative stress and apoptosis in myocardial tissues .

Parameter Control Group CIH Group CIH + PAG Group
Left Ventricular Ejection Fraction (LVEF)BaselineDecreasedIncreased
Oxidative Stress LevelsLowHighReduced
Apoptosis IndicatorsLowHighReduced

2. Gastrointestinal Effects

Inhibition of CSE by PAG has been shown to influence gastrointestinal motility. In rat studies, PAG administration led to smooth muscle depolarization and increased spontaneous motility, indicating that H₂S plays a role in regulating gut function .

Treatment Effect on Motility
PAG (2 mM)Increased spontaneous motility
AOAA (2 mM)Transient increase
HA (10 µM)Hyperpolarization and relaxation

3. Neuroprotective Effects

PAG has also been investigated for its neuroprotective effects. Studies indicate that inhibiting H₂S synthesis can mitigate neuronal damage during oxidative stress conditions. For instance, PAG's role in reducing endoplasmic reticulum stress has been linked to its protective effects against neurodegeneration .

Case Study 1: Myocardial Injury

A study involving rats subjected to CIH found that PAG treatment significantly improved cardiac function compared to untreated controls. The findings suggest that the protective effects of PAG are mediated through modulation of oxidative stress and apoptosis pathways.

Case Study 2: Gastrointestinal Motility

In another study, the administration of PAG resulted in enhanced colonic motility in rats, demonstrating its potential use in treating gastrointestinal disorders characterized by impaired motility.

Properties

IUPAC Name

2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033465
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50428-03-0, 64165-64-6
Record name DL-Propargylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50428-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propargyl glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-pentynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-aminopent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPARGYLGLYCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Propargylglycine
Reactant of Route 2
DL-Propargylglycine
Reactant of Route 3
DL-Propargylglycine
Reactant of Route 4
DL-Propargylglycine
Reactant of Route 5
DL-Propargylglycine
Reactant of Route 6
DL-Propargylglycine
Customer
Q & A

A: DL-Propargylglycine (PAG) acts as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. CSE is a key enzyme in the endogenous production of hydrogen sulfide (H2S), a gaseous signaling molecule with diverse physiological roles. By inhibiting CSE, PAG reduces H2S production, leading to a range of downstream effects depending on the tissue and physiological context. For example, in blood vessels, PAG-mediated H2S reduction can lead to vasoconstriction and increased blood pressure [, ]. In the liver, PAG administration can exacerbate injury in models of acute liver failure [] and counteract the protective effects of H2S against hepatotoxicity and cirrhosis [].

A: * Molecular Formula: C5H7NO2* Molecular Weight: 113.11 g/mol* Spectroscopic data: While the provided research does not delve into specific spectroscopic details, they do highlight PAG's structural similarity to cysteine, allowing it to interact with CSE's active site [, ].

ANone: The provided research focuses primarily on the biological activity and effects of this compound. It does not offer specific information on its material compatibility, stability under various conditions, or applications beyond its use as a biochemical tool.

A: this compound is not a catalyst itself. It acts as an inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. Researchers use it to study the physiological roles of CSE and hydrogen sulfide (H2S) in various systems. By blocking H2S production, they can observe the consequences of H2S deficiency in different tissues and disease models.

ANone: The provided research does not provide specific information on computational chemistry, modeling simulations, calculations, or QSAR models related to this compound.

A: While specific SAR studies are not discussed, the research indicates that this compound's structural similarity to cysteine is crucial for its inhibitory activity against CSE [, ]. This suggests that modifications to the molecule's structure, particularly around the thiol and amino groups, could significantly impact its ability to bind CSE and inhibit H2S production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.